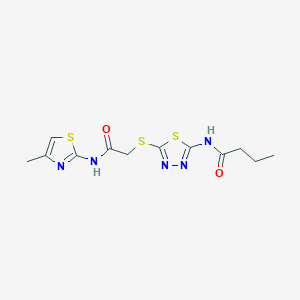

N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . Thiazole derivatives have been studied for their potential pharmacological activities .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds such as N-(5-acetyl-4-methylthiazol-2-yl) Arylamide derivatives have been synthesized from easily available 3-chloropentane-2,4-dione and corresponding Benzoyl Chloride .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Applications De Recherche Scientifique

Multi-Target-Directed Ligands

The compound has been used in the synthesis of multi-target-directed ligands . These ligands are drug-like molecules with a well-developed structure-activity relationship. They have been tested for various biological activities including antioxidant, antibacterial, antifungal, and α-glucosidase activities .

Antioxidant Properties

The compound has shown significant antioxidant properties . One of the derivatives of the compound, 3h, was found to have the maximum antioxidant properties compared to the rest of the derivatives .

Antibacterial Activity

The compound has demonstrated significant antibacterial activity . The derivatives 3d and 3h were found to be significant bacterial inhibitors .

Antifungal Activity

The compound has also shown significant antifungal activity . The derivative 3a was observed to have the highest fungicidal activity .

α-Glucosidase Inhibition

The compound has been tested for α-glucosidase inhibition activity . The derivative 3h showed the highest enzyme inhibition activity .

Hybrid Antimicrobials

The compound has been used in the synthesis of hybrid antimicrobials . These antimicrobials combine the effect of two or more agents, representing a promising antibacterial therapeutic strategy .

Cell-Penetrating Peptides

The compound has been used in conjunction with cell-penetrating peptides to enhance its antibacterial activity . The drug–peptide complex displayed faster killing-kinetics towards bacterial cells .

Drug Development

The compound’s multi-target ligand properties and its significant biological activities make it a potential candidate for drug development . The compound can be used as a lead molecule for the synthesis of derivatives for further evaluation at molecular targets for the treatment of specific diseases .

Orientations Futures

While specific future directions for this compound are not available, research into thiazole derivatives is ongoing due to their potential pharmacological activities . They can be used as lead molecules for the synthesis of derivatives for further evaluation at molecular targets for the treatment of specific diseases .

Mécanisme D'action

Target of Action

The compound, also known as “N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide”, is a derivative of N-(5-acetyl-4-methylthiazol-2-yl)arylamide . These derivatives are multi-target ligands and can be used as lead molecules for the synthesis of derivatives for further evaluation at molecular targets for the treatment of specific diseases .

Mode of Action

It is known that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

It is known that thiazole derivatives can have a broad pharmacological spectrum . For example, some thiazole derivatives have shown antioxidant, antibacterial, antifungal, and α-glucosidase inhibitory activities .

Pharmacokinetics

The crystalline mesylate monohydrate salt of a similar compound has demonstrated increased long-term stability and release kinetics from pharmaceutical compositions .

Result of Action

Some thiazole derivatives have shown potent antibacterial activity against both gram-negative and gram-positive bacteria . The antibacterial results showed the compounds as a significant bacterial inhibitor .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the crystalline mesylate monohydrate salt of a similar compound has demonstrated increased long-term stability and release kinetics from pharmaceutical compositions . .

Propriétés

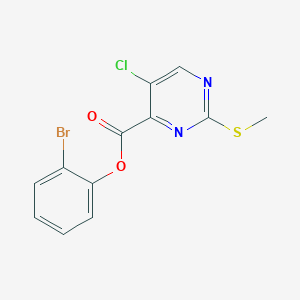

IUPAC Name |

N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2S3/c1-3-4-8(18)14-11-16-17-12(22-11)21-6-9(19)15-10-13-7(2)5-20-10/h5H,3-4,6H2,1-2H3,(H,13,15,19)(H,14,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURZHUPPUGBVTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=NC(=CS2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2385586.png)

![N-(1-cyanocyclopentyl)-2-[4-(4-cyanophenyl)phenoxy]acetamide](/img/structure/B2385590.png)

![2-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2385602.png)

![5-((3-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2385604.png)

![4-butyl-1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2385608.png)